molecular formula C11H15NO B071307 (S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol CAS No. 173143-73-2

(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol

Cat. No.: B071307
CAS No.: 173143-73-2
M. Wt: 177.24 g/mol
InChI Key: BMEHDCBKAUDFBH-BVAQLPTGSA-N
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Description

(S)-1-[®-alpha-Methylbenzyl]aziridine-2-methanol is a chiral compound featuring an aziridine ring, a benzyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[®-alpha-Methylbenzyl]aziridine-2-methanol typically involves the formation of the aziridine ring followed by the introduction of the benzyl and hydroxyl groups. One common method is the reaction of ®-alpha-methylbenzylamine with an epoxide under basic conditions to form the aziridine ring. The hydroxyl group can then be introduced through a subsequent reaction with a suitable reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

(S)-1-[®-alpha-Methylbenzyl]aziridine-2-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-1-[®-alpha-Methylbenzyl]aziridine-2-methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of polymers and materials with unique properties

Mechanism of Action

The mechanism of action of (S)-1-[®-alpha-Methylbenzyl]aziridine-2-methanol involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The benzyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds, further stabilizing these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-[®-alpha-Methylbenzyl]aziridine-2-methanol is unique due to its combination of an aziridine ring, a chiral benzyl group, and a hydroxyl group. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds .

Properties

IUPAC Name

[(2S)-1-[(1R)-1-phenylethyl]aziridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(12-7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3/t9-,11+,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEHDCBKAUDFBH-BVAQLPTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@H]2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426840
Record name ST031677
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173143-73-2
Record name ST031677
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-[(R)-α-Methylbenzyl]-2-aziridinemethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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